(propan-2-yl)silane CAS No. 183452-18-8](/img/structure/B14262564.png)
[(Butan-2-yl)oxy](dimethoxy)(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)oxy(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₀H₂₄O₃Si. This compound is characterized by the presence of a silicon atom bonded to two methoxy groups, a butan-2-yl group, and a propan-2-yl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxy(propan-2-yl)silane typically involves the reaction of butan-2-ol, dimethoxypropanol, and a silicon-containing reagent such as chlorosilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. A common synthetic route is as follows:
Reaction of butan-2-ol with chlorosilane: Butan-2-ol is reacted with chlorosilane in the presence of a base such as triethylamine to form butan-2-yloxychlorosilane.
Reaction of butan-2-yloxychlorosilane with dimethoxypropanol: The butan-2-yloxychlorosilane is then reacted with dimethoxypropanol to form (Butan-2-yl)oxy(propan-2-yl)silane.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxy(propan-2-yl)silane follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Butan-2-yl)oxy(propan-2-yl)silane undergoes various types of chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding silanols and ketones.
Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols and ketones.
Substitution: Substituted organosilicon compounds with various functional groups.
科学的研究の応用
(Butan-2-yl)oxy(propan-2-yl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic and adhesive properties.
作用機序
The mechanism of action of (Butan-2-yl)oxy(propan-2-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to modify surfaces and biomolecules. The methoxy and butan-2-yl groups provide additional functionality, enabling the compound to participate in various chemical reactions and interactions.
類似化合物との比較
(Butan-2-yl)oxy(propan-2-yl)silane can be compared with other similar organosilicon compounds, such as:
Trimethoxysilane: Contains three methoxy groups bonded to silicon, making it more reactive towards hydrolysis.
Dimethyldimethoxysilane: Contains two methyl groups and two methoxy groups bonded to silicon, providing a balance between reactivity and stability.
Triethoxysilane: Contains three ethoxy groups bonded to silicon, offering different solubility and reactivity properties compared to methoxy-substituted silanes.
The uniqueness of (Butan-2-yl)oxy(propan-2-yl)silane lies in its combination of butan-2-yl and dimethoxypropan-2-yl groups, which provide specific reactivity and functionality not found in other organosilicon compounds.
特性
CAS番号 |
183452-18-8 |
|---|---|
分子式 |
C9H22O3Si |
分子量 |
206.35 g/mol |
IUPAC名 |
butan-2-yloxy-dimethoxy-propan-2-ylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-7-9(4)12-13(10-5,11-6)8(2)3/h8-9H,7H2,1-6H3 |
InChIキー |
KGJUWXGHVBTFHG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)O[Si](C(C)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




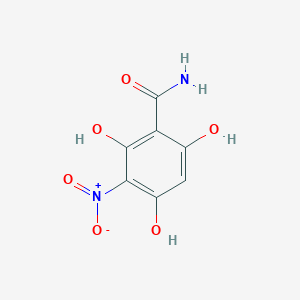
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
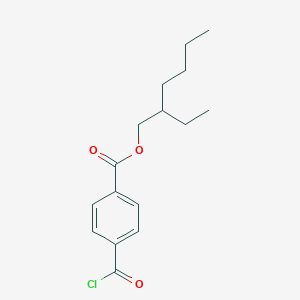
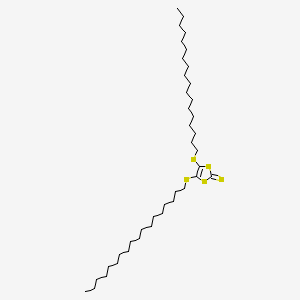
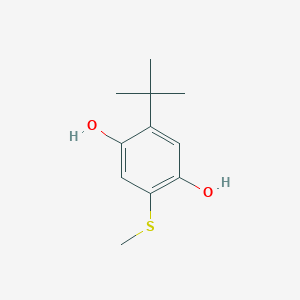
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
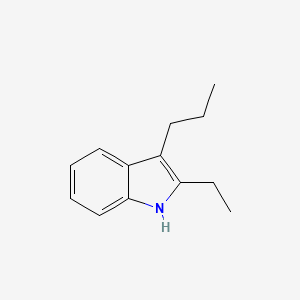


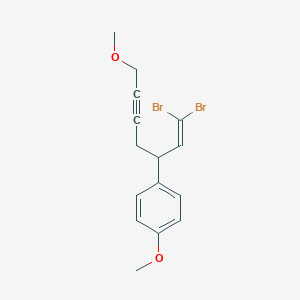

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
